2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide
描述
The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide features a benzamide core substituted with chlorine (2-position) and fluorine (4-position), linked to a 2,3-dihydroindole moiety acylated with a 2,2-dimethylpropanoyl group at the 1-position.
属性
IUPAC Name |
2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-20(2,3)19(26)24-9-8-12-4-6-14(11-17(12)24)23-18(25)15-7-5-13(22)10-16(15)21/h4-7,10-11H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPHRMKVPTWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
It is known that indole derivatives, which are part of the compound’s structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that influences these biological processes.
生物活性
The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide
- Molecular Formula: C18H21ClF N3O
- Molecular Weight: 347.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. It is believed to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular processes such as differentiation and apoptosis.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through various in vitro and in vivo assays. The following table summarizes key findings related to its antitumor activity:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.30 | Induction of apoptosis and G2/M arrest |
| Study 2 | A549 | 6.75 | DNA binding and inhibition of DNA-dependent enzymes |
| Study 3 | HCC827 | 5.13 | HDAC inhibition leading to altered gene expression |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In Vivo Efficacy
In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor growth inhibition compared to control groups. For instance, a xenograft model study indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, highlighting its potential as an effective therapeutic agent.
Case Study 1: HepG2 Cell Line
In a detailed investigation involving HepG2 liver cancer cells, the compound exhibited strong antiproliferative effects with an IC50 value of 1.30 μM. Further analysis revealed that it promoted apoptosis through the activation of caspase pathways and induced G2/M phase arrest in the cell cycle.
Case Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also showed a significant ability to bind to DNA, affecting transcriptional regulation. The IC50 value was recorded at 6.75 μM, suggesting a promising avenue for lung cancer treatment.
相似化合物的比较
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Compared to MK-6892 (a 1,2,4-oxadiazole derivative), the target lacks a heterocyclic core but shares a bulky acyl group (2,2-dimethylpropanoyl), which could enhance metabolic stability .
Halogenation Patterns :
- The 2-chloro-4-fluoro substitution on the benzamide is distinct from 4-bromo-N-(2-chloro-6-fluorophenyl)-...benzamide (), where bromine and trifluoropropoxy groups may increase lipophilicity and steric hindrance .
Heterocyclic Linkers :
- The 2,3-dihydroindole moiety in the target compound differs from N-(2-Chloro-3-pyridyl)-...benzamide (), which uses a pyridinyl group. Saturation in the indole ring (dihydroindole) likely reduces aromatic π-stacking but improves conformational flexibility .
Pharmacological Considerations: MK-6892’s large scaffold (1,2,4-oxadiazole and pyridinyl groups) demonstrates that bulkier structures can achieve receptor selectivity (e.g., HCAR2 agonism with fewer side effects) . The target compound’s dihydroindole and dimethylpropanoyl groups may similarly optimize target engagement while minimizing off-effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
